molecular formula C22H25N3OS B4152958 N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide

Cat. No.: B4152958
M. Wt: 379.5 g/mol
InChI Key: RKKRZXHGBQENAJ-UHFFFAOYSA-N
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Description

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide: is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the 1-methylbutyl Group: The 1-methylbutyl group is introduced via alkylation reactions.

    Formation of the Diphenylpropanamide Moiety: The diphenylpropanamide moiety is synthesized separately and then coupled with the thiadiazole ring through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
  • N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

Uniqueness

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiadiazole ring and a diphenylpropanamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-3-10-16(2)21-24-25-22(27-21)23-20(26)15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16,19H,3,10,15H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKRZXHGBQENAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide

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